molecular formula C5H9ClF3NO3 B13493848 2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride

2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride

Katalognummer: B13493848
Molekulargewicht: 223.58 g/mol
InChI-Schlüssel: CTXPPXCFSYORFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties, which include the presence of trifluoromethyl and methoxy groups. These groups can impart unique physicochemical properties to the molecule, making it a valuable building block in drug design and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the large-scale synthesis typically follows the same synthetic route as described above, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino and methoxy groups can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.

Wissenschaftliche Forschungsanwendungen

2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with the target site. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride is unique due to the presence of both trifluoromethyl and methoxy groups. These groups impart distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific research fields.

Eigenschaften

Molekularformel

C5H9ClF3NO3

Molekulargewicht

223.58 g/mol

IUPAC-Name

2-amino-4,4,4-trifluoro-3-methoxybutanoic acid;hydrochloride

InChI

InChI=1S/C5H8F3NO3.ClH/c1-12-3(5(6,7)8)2(9)4(10)11;/h2-3H,9H2,1H3,(H,10,11);1H

InChI-Schlüssel

CTXPPXCFSYORFS-UHFFFAOYSA-N

Kanonische SMILES

COC(C(C(=O)O)N)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.